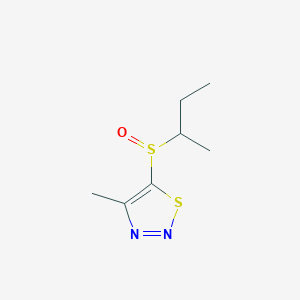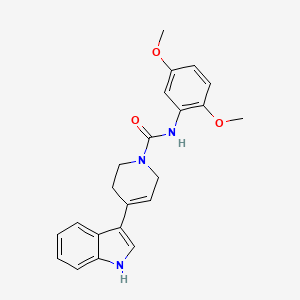![molecular formula C14H16FN3O2 B2430162 (2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one CAS No. 1274948-21-8](/img/structure/B2430162.png)
(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.299. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Hydrazones derived from substituted benzophenones and fluorenone, including compounds similar to (2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one, are used as initial compounds for synthesizing 3-hydrazono-3H-furan-2-ones, showcasing their utility in creating specific structures for chemical studies (Komarova et al., 2011).
Fluorescence Imaging and Sensing Applications
- Derivatives of this compound type are employed in designing ratiometric fluorescent probes for detecting substances like hydrazine in biological and water samples, highlighting their significance in environmental and health monitoring (Zhu et al., 2019).
Pharmaceutical Applications
- Compounds structurally similar to (2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one are investigated for their potential in targeting specific cancer cell lines, demonstrating their application in developing cancer therapies (Bhat et al., 2015).
Material Science and Polymer Applications
- These types of compounds are used in the synthesis of high-performance polymers, which are relevant in engineering plastics and membrane materials, indicating their importance in material science and industrial applications (Xiao et al., 2003).
Crystallography and Molecular Structure
- Studies on crystal structures of similar compounds aid in understanding the molecular packing, conformation, and the role of intermolecular interactions, which is crucial for the development of new materials and drugs (Ousidi et al., 2017).
Chemical Sensing Technology
- Derivatives of this compound are synthesized as part of new selective fluorescent chemosensors for detecting ions like Co2+, important in environmental and biological contexts (Subhasri & Anbuselvan, 2014).
Wirkmechanismus
Target of Action
It’s known that 4-fluorophenylhydrazine hydrochloride, a related compound, is used as a chemical intermediate in pharmaceuticals, particularly tryptamine drugs used in the treatment of migraine and cluster headaches .
Mode of Action
Based on its structural similarity to 4-fluorophenylhydrazine hydrochloride, it may interact with similar targets and exert similar effects .
Biochemical Pathways
Given its potential use in the synthesis of tryptamine drugs , it may influence the serotonergic system, which is involved in the regulation of mood, cognition, and pain perception.
Pharmacokinetics
It’s known that 4-fluorophenylhydrazine hydrochloride is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Based on its potential use in the synthesis of tryptamine drugs , it may have effects on the central nervous system, potentially alleviating symptoms of conditions like migraines and cluster headaches.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-14(2)7-11(18-20)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,16,20H,7-8H2,1-2H3/b17-13-,18-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVPUPAFICTMR-RYSUQHSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C(=NNC2=CC=C(C=C2)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NO)/C(=N/NC2=CC=C(C=C2)F)/C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)
![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)


![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)




![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)